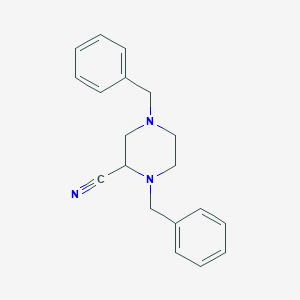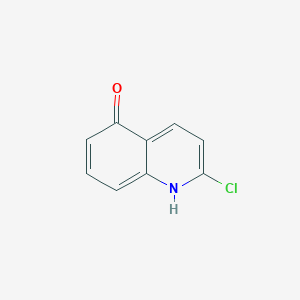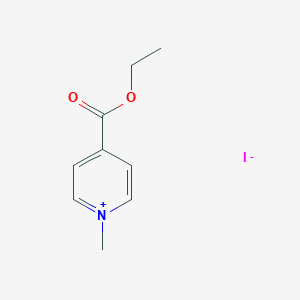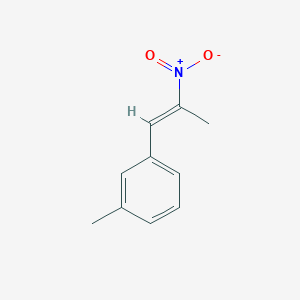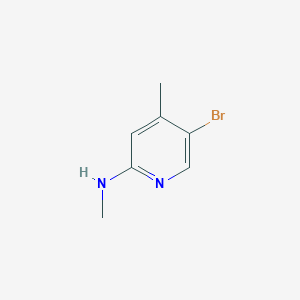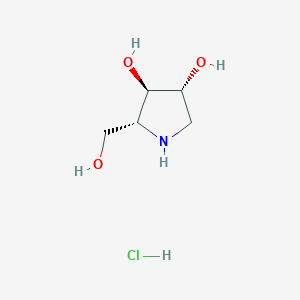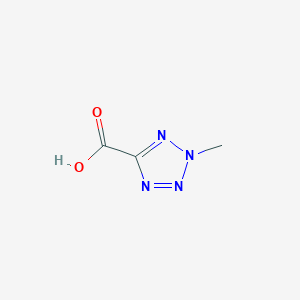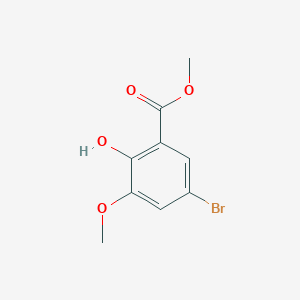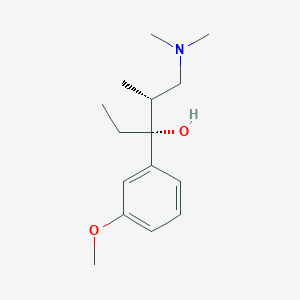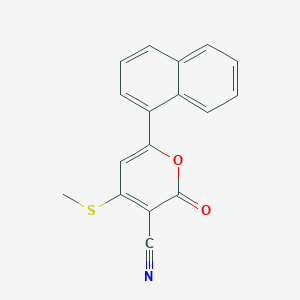![molecular formula C13H14N2 B179747 N-[(4-methylphenyl)methyl]pyridin-2-amine CAS No. 164733-64-6](/img/structure/B179747.png)
N-[(4-methylphenyl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)methyl]pyridin-2-amine: is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted at the second position with an amine group, which is further bonded to a benzyl group with a methyl substituent at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-[(4-methylphenyl)methyl]pyridin-2-amine involves the reductive amination of 2-aminopyridine with 4-methylbenzaldehyde. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 2-chloropyridine with 4-methylbenzylamine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[(4-methylphenyl)methyl]pyridin-2-amine can undergo oxidation reactions, particularly at the methyl group on the benzyl moiety, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the pyridine ring, converting it to a piperidine derivative under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methylbenzaldehyde, 4-methylbenzoic acid.
Reduction: N-[(4-methylphenyl)methyl]piperidine.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(4-methylphenyl)methyl]pyridin-2-amine is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in the design of novel pharmaceuticals, particularly for targeting neurological and inflammatory conditions.
Industry: In the materials science field, this compound is investigated for its role in the synthesis of advanced polymers and as a precursor for functional materials.
Wirkmechanismus
The mechanism by which N-[(4-methylphenyl)methyl]pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and benzylamine moieties allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- N-[(4-chlorophenyl)methyl]pyridin-2-amine
- N-[(4-methoxyphenyl)methyl]pyridin-2-amine
- N-[(4-nitrophenyl)methyl]pyridin-2-amine
Uniqueness: N-[(4-methylphenyl)methyl]pyridin-2-amine is unique due to the presence of the methyl group on the benzyl moiety, which can influence its electronic properties and reactivity. This methyl group can also affect the compound’s lipophilicity and, consequently, its biological activity and pharmacokinetic profile.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-5-7-12(8-6-11)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTICYCGZSQLOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
